molecular formula C9H12N2 B1419864 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 1204297-42-6

6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B1419864
CAS No.: 1204297-42-6
M. Wt: 148.2 g/mol
InChI Key: VZADIUQKUVWTSR-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound with the molecular formula C₉H₁₂N₂. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused ring system that includes a tetrahydro-1,8-naphthyridine core with a methyl group at the 6th position.

Biochemical Analysis

Biochemical Properties

6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a FabI inhibitor, which is an enzyme involved in bacterial fatty acid synthesis . This interaction inhibits the growth of bacteria, showcasing its potential as an antibacterial agent. Additionally, this compound has been found to interact with other proteins and enzymes, affecting their activity and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with FabI leads to the inhibition of bacterial cell growth . Moreover, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly inhibiting FabI, which disrupts bacterial fatty acid synthesis . This inhibition leads to a cascade of effects, including changes in gene expression and metabolic pathways. The compound’s ability to bind to specific enzymes and proteins is crucial for its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been observed to result in sustained inhibition of bacterial growth, indicating its potential for prolonged antibacterial activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney function . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in fatty acid synthesis and other metabolic processes . The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its ability to alter the balance of metabolites within cells . These interactions are essential for understanding its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its movement within the cell . Understanding its transport and distribution is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate sites of action . This localization is crucial for its effectiveness as an antibacterial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing naphthyridine derivatives. This method typically involves the condensation of 2-aminopyridine with a carbonyl compound in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the naphthyridine core .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-5-8-3-2-4-10-9(8)11-6-7/h5-6H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZADIUQKUVWTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NCCC2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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